molecular formula C14H14N2O B1407634 5-ethynyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole CAS No. 1365888-99-8

5-ethynyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

Cat. No. B1407634
M. Wt: 226.27 g/mol
InChI Key: MZPATBVOSBLBPO-UHFFFAOYSA-N
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Description

“5-ethynyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole” is a chemical compound with the CAS Number: 1365888-99-8 . It is available for purchase online for pharmaceutical testing .

Physical and Chemical Properties The molecular weight of this compound is 226.27 . The predicted density is 1.16±0.1 g/cm3 , and the predicted boiling point is 394.0±32.0 °C . The molecular formula is C14H14N2O .

Scientific Research Applications

Synthesis and Biological Activity

  • HMG-CoA Reductase Inhibitors : The compound's derivative has been utilized in the synthesis of new hypolipaemic agents. These agents exhibited significant inhibitory activity against microsomal HMG-CoA reductase in rat liver, highlighting its potential in lipid metabolism studies (Kim & Jahng, 1995).

  • Anti-Inflammatory Properties : A derivative of the compound showed potential in the creation of anti-inflammatory agents. These were synthesized and tested for their anti-inflammatory activity, demonstrating the compound's applicability in developing therapeutic agents (Arustamyan et al., 2021).

Synthesis of Heterocyclic Compounds

  • Heterocyclic Synthesis : The compound has been used in the synthesis of various heterocyclic compounds. For example, reactions involving indazole derivatives to create new molecular structures have been explored (Wrackmeyer et al., 1996).

  • Pyrrolo[3,4-g]indazole Synthesis : Derivatives of this compound have been instrumental in synthesizing novel classes of tetrahydropyrrolo[3,4-g]indazoles, which have shown modest activity in growth inhibition studies (Spanò et al., 2013).

Molecular Pharmacology

  • Indazole Derivatives in Medicinal Research : The compound is part of a broader class of indazole derivatives, which are extensively investigated in medicinal research. This research includes the synthesis and biological evaluation of these derivatives for various therapeutic purposes (Mal et al., 2022).

Photographic Applications

  • Magenta Dye-Forming Coupler : A derivative of the compound was used in the synthesis of a new type of magenta dye-forming coupler for color photographic use. This illustrates its utility in the field of photographic chemistry (Shimada et al., 2006).

properties

IUPAC Name

5-ethynyl-1-(oxan-2-yl)indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c1-2-11-6-7-13-12(9-11)10-15-16(13)14-5-3-4-8-17-14/h1,6-7,9-10,14H,3-5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZPATBVOSBLBPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC2=C(C=C1)N(N=C2)C3CCCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-ethynyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

Synthesis routes and methods

Procedure details

A 250-mL round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a N2 inlet was charged with a solution of 1-(tetrahydro-2H-pyran-2-yl)-5-((trimethylsilyl)ethynyl)-1H-indazole (12.6 g, 42.2 mmol) in MeOH. To this solution, solid K2CO3 (0.58 g, 4.2 mmol) was added in one portion. The resulting mixture was stirred at room temperature for 4 h. Upon completion by TLC, the reaction mixture was filtered, concentrated, and purified by silica gel chromatography (0-10% ethyl acetate in hexanes) to give the title compound (4.7 g) as a pale yellow solid. 1H NMR (300 MHz, DMSO-d6): δ 8.13 (s, 1H), 7.96 (s, 1H), 7.75 (d, 1H), 7.47 (dd, 1H), 5.86 (dd, 1H), 4.10 (s, 1H), 3.90-3.86 (m, 1H), 3.78-3.68 (m, 1H), 2.43-2.32 (m, 1H), 2.06-1.93 (m, 2H), 1.81-1.66 (m, 1H), 1.60-1.50 (m, 2H).
Name
1-(tetrahydro-2H-pyran-2-yl)-5-((trimethylsilyl)ethynyl)-1H-indazole
Quantity
12.6 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0.58 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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